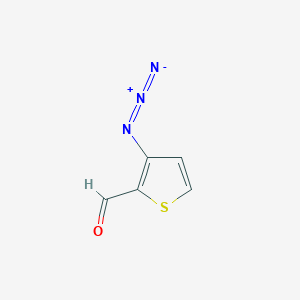
3-Azidothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3N3OS and its molecular weight is 153.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
3-Azidothiophene-2-carbaldehyde serves as a versatile intermediate in organic synthesis. Its azide functional group allows for various reactions, including:
- Nucleophilic Substitution: The azide group can be replaced by nucleophiles, enabling the formation of diverse derivatives. For example, reactions with primary amines yield amides, which are essential in pharmaceuticals .
- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocycles that are valuable in drug design. The base-catalyzed cycloaddition of this compound with aldehydes has been reported to produce complex structures with potential biological activity .
- Thermal Decomposition: Studies indicate that upon heating, this compound undergoes thermal decomposition to yield thiophene derivatives, which may have unique properties and applications .
Research has highlighted the biological relevance of compounds derived from this compound:
- Antiviral and Cytotoxic Agents: Compounds synthesized from thiophene derivatives have shown promise as antiviral and cytotoxic agents. The unsaturated ketones derived from this compound exhibit significant biological activity, making them candidates for further investigation in drug development .
- Potential Anticancer Properties: Some derivatives have been evaluated for their anticancer properties. The ability to modify the azide group into various functional entities allows for the exploration of new therapeutic avenues against cancer cells .
Case Studies and Research Findings
Several studies demonstrate the practical applications of this compound:
Propiedades
Fórmula molecular |
C5H3N3OS |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
3-azidothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c6-8-7-4-1-2-10-5(4)3-9/h1-3H |
Clave InChI |
UJRSOSLXMVZOLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1N=[N+]=[N-])C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














